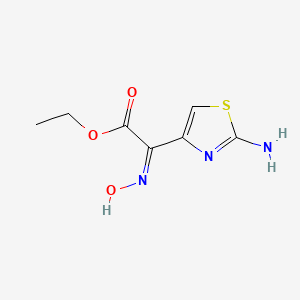

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acétate d'éthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Properties

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has demonstrated notable antibacterial activity, especially against gram-negative bacteria. Its mechanism of action is primarily attributed to the disruption of bacterial cell wall synthesis, similar to other thiazole-based antibiotics. Preliminary studies indicate its effectiveness against resistant bacterial strains, making it a candidate for further development in antibiotic therapy.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level | Notes |

|---|---|---|

| Escherichia coli | High | Effective against multi-drug resistant strains |

| Pseudomonas aeruginosa | Moderate | Potential for high activity in resistant strains |

| Klebsiella pneumoniae | High | Significant inhibition observed |

| Salmonella typhimurium | Moderate | Effective at higher concentrations |

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Oximation | Ethyl acetoacetate |

| 2 | Cyclization | Thiourea |

| 3 | Purification | Solvent extraction and crystallization |

Case Studies and Research Findings

Several studies have highlighted the potential of ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate in various applications:

- Study on Efficacy Against Resistant Strains : A recent study evaluated the compound's efficacy against multiple drug-resistant strains of E. coli and Pseudomonas aeruginosa. Results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown promising results regarding its absorption and distribution in biological systems. Its interactions with human serum proteins may influence its therapeutic efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate can be synthesized using a one-pot procedure from 2-cyanothioacetamide and ethyl glyoxalate. The reaction typically involves the following steps:

Formation of Intermediate: 2-cyanothioacetamide reacts with ethyl glyoxalate to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the thiazole ring.

Hydroxyimino Formation: The final step involves the formation of the hydroxyimino group, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and hydroxyimino group play crucial roles in its biological activity. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole-4-acetate: Similar in structure but lacks the hydroxyimino group.

Ethyl 2-cyano-2-(hydroxyimino)acetate: Shares the hydroxyimino group but has a different core structure.

2-Amino-4-thiazoleacetic acid: Another thiazole derivative with different functional groups.

Uniqueness

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is unique due to its combination of the thiazole ring and the hydroxyimino group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate features a thiazole ring and a hydroxyimino functional group, which are crucial for its biological activity. The molecular formula is , and it typically appears as a white to yellow crystalline powder.

The mechanism of action for Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring and oxime group can modulate the activity of various biological pathways, potentially leading to inhibition or activation of specific cellular processes .

1. Antimicrobial Activity

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

- Resistance Profile : Unlike many antibiotics, this compound is less affected by mycobacterial efflux pumps, indicating a lower propensity for developing resistant phenotypes .

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is critical for neutralizing free radicals and protecting cells from oxidative stress. This property may contribute to its therapeutic potential in various oxidative stress-related conditions .

3. Anti-inflammatory Effects

Compounds with similar structural features often display anti-inflammatory properties. Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate may also possess such effects, making it a candidate for further exploration in inflammatory disease treatments .

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

Research has shown that derivatives of thiazole compounds, including Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate, exhibit strong antitubercular activity. A series of analogs were synthesized and tested, revealing significant bactericidal effects with low cytotoxicity towards eukaryotic cells. These findings underscore the potential of thiazole-based compounds in developing new antitubercular therapies .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate can be enhanced through structural modifications. For instance, the introduction of various substituents on the thiazole ring has been shown to improve antimicrobial potency while maintaining low toxicity profiles.

Propriétés

IUPAC Name |

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPYCPXBCCSDL-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215981 | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-82-1, 60845-81-0 | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060845810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate in pharmaceutical synthesis?

A: Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate is a crucial building block in the synthesis of cephalosporin antibiotics, specifically Ceftazidime and Cefdinir. [, ] These antibiotics are vital for treating a wide range of bacterial infections.

Q2: Can you describe an efficient and environmentally friendly method for synthesizing Cefdinir using Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate?

A: A “greener” synthesis of Cefdinir utilizes Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate where the hydroxyl group is protected with triphenylmethyl instead of acetyl. [] This allows for a one-pot condensation reaction with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) followed by deprotection. Furthermore, using the green solvent 2-methyltetrahydrofuran (2-MeTHF) instead of dichloromethane minimizes environmental impact.

Q3: Are there analytical methods for determining the purity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate?

A: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) with ion-pairing reagents can effectively determine the purity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. [] This method uses a C18 column and a mobile phase of acetonitrile and water, with butyl-tetra ammonium bromide as the ion-pairing reagent and phosphate buffer.

Q4: Beyond its role in antibiotic synthesis, has Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate shown potential in other applications?

A: Interestingly, Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate (EHA) has shown promise in perovskite solar cell fabrication. [] Due to its multidentate coordination sites, EHA can regulate crystal growth in perovskite films. It achieves this by pre-aggregating PbI2 colloidal clusters and facilitating crystal growth. Moreover, EHA passivates defects at grain boundaries, leading to improved efficiency and stability in perovskite solar cells.

Q5: Has any research explored the catalytic activity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate derivatives?

A: While Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate itself might not be catalytically active, research has explored derivatives for catalytic applications. For instance, selenium-doped carbon, synthesized using Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate as a precursor, has been identified as a potential solid acid catalyst for Beckmann rearrangement reactions. [] This highlights the versatility of this compound and its derivatives in various chemical processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.